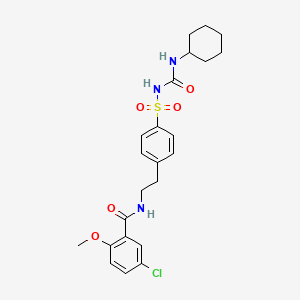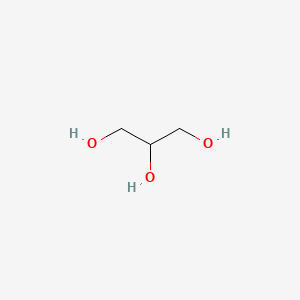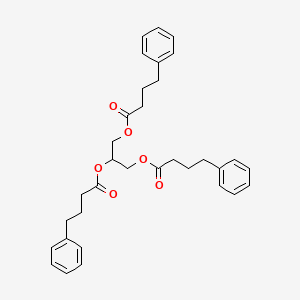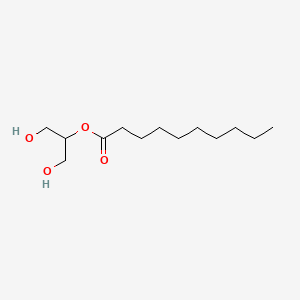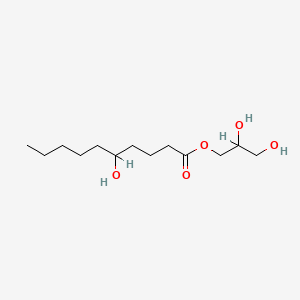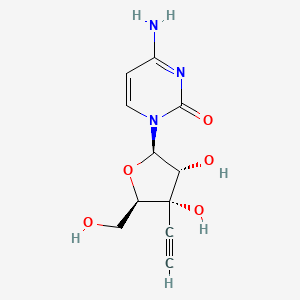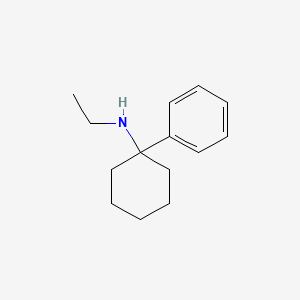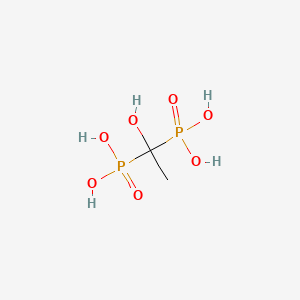
イミドカルブジプロピオネート
概要
説明
Imidocarb dipropionate is a urea derivative used primarily in veterinary medicine as an antiprotozoal agent. It is effective in treating infections caused by Babesia and other parasites. The compound is chemically described as N,N’-bis[3-(4,5-dihydro-1H-imidazol-2-yl)-phenyl]urea dipropionate and has a molecular weight of 496.6 .
科学的研究の応用
Imidocarb dipropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving protozoal infections and their treatment.
Medicine: Utilized in veterinary medicine to treat infections caused by Babesia and other parasites.
Industry: Applied in the production of veterinary pharmaceuticals and other related products
作用機序
The exact mechanism of action of imidocarb dipropionate is not fully understood. it is believed to act directly on the parasite, causing alterations in the number and size of nuclei and in the morphology of the cytoplasm. It may also interfere with the production and utilization of polyamines and prevent the entry of inositol into the erythrocyte containing the parasite .
Similar Compounds:
Diminazene aceturate: Another antiprotozoal agent used in veterinary medicine.
Atovaquone: Used in combination with azithromycin for treating protozoal infections.
Buparvaquone: Another antiprotozoal agent used in combination with azithromycin
Comparison: Imidocarb dipropionate is unique in its ability to cause direct morphological changes in the parasite and its potential to interfere with polyamine production and inositol entry. Compared to diminazene aceturate, imidocarb dipropionate has shown efficacy in treating trypanosomosis without relapse. it may have lower efficacy compared to atovaquone and buparvaquone in treating Babesia microti-like piroplasm infections .
Safety and Hazards
Imidocarb dipropionate is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also advised not to eat, drink or smoke when using this product .
生化学分析
Biochemical Properties
Imidocarb dipropionate acts directly on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . The antiprotozoan activity of imidocarb dipropionate is derived from the carbanilide acting on the glycolysis of the parasite . This results in hypoglycemia in the host, as parasites like Babesia and trypanosomes depend upon host glucose for aerobic glycolysis . There is also a selective blocking effect on the replication of the quinetoplastic DNA of the parasite .
Cellular Effects
Imidocarb dipropionate has a direct impact on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . This leads to the death of the parasite and the subsequent clearance of the infection .
Molecular Mechanism
It appears to act directly on the parasite, causing alterations in the number and size of nuclei and changes in the morphology of the cytoplasm . The antiprotozoal activity is derived from the carbanilide acting on the glycolysis of the parasite .
Temporal Effects in Laboratory Settings
Pharmacokinetic studies have shown that imidocarb dipropionate has a long duration of activity, a result of it binding to plasma and tissue protein . It is slowly excreted, with less than half the dose excreted by 10 days post-dosing . The main route of excretion is via the urine .
Dosage Effects in Animal Models
In veterinary medicine, imidocarb dipropionate is administered by subcutaneous or intramuscular injection to horses and cattle . The dosage varies depending on the species and the severity of the infection . Overdose can lead to cholinergic signs, and death can occur at doses of 5x the recommended therapeutic dose or greater .
Metabolic Pathways
It is known that the compound is poorly absorbed when administered orally . Most of the administered radioactivity is excreted in feces, with smaller amounts in the urine . The major component of both urine and feces is unmetabolized imidocarb .
Transport and Distribution
Imidocarb dipropionate binds to plasma proteins, and detectable amounts are found in all major tissues up to four weeks after intramuscular injection . Studies have shown that kidney and liver are the target organs, with the compound having the greatest affinity for the kidney in rats and the liver in dogs .
Subcellular Localization
Given its mode of action, it is likely that the compound interacts directly with the parasite within the host’s red blood cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidocarb involves several steps:
Mixing nitrobenzoic acid with thionyl chloride: to obtain nitrobenzoyl chloride through a reflux reaction.
Adding nitrobenzoyl chloride to acetonitrile: and then adding P-Mo-V heteropolyacid and ethylenediamine to obtain 2-(3-nitrophenyl) imidazoline through another reflux reaction.
Adding 2-(3-nitrophenyl) imidazoline to a solvent: with palladium carbon to obtain 2-(3-nitrophenyl) imidazoline hydrochloride through a reduction hydrogenation reaction.
Reacting 2-(3-nitrophenyl) imidazoline hydrochloride with N-dimethylformamide and urea: to obtain imidocarb.
Industrial Production Methods: The industrial production of imidocarb dipropionate involves:
Mixing imidocarb with purified water: and heating the suspension to 30-40°C.
Adding propionic acid dropwise: and stirring to react the mixture.
Sterilizing and filtering the initial liquid medicine: to obtain a sterile liquid.
Spray drying the sterile liquid: in a sterile environment to obtain sterile active pharmaceutical ingredients.
化学反応の分析
Types of Reactions: Imidocarb dipropionate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Often uses reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Frequently involves reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidocarb derivatives with additional oxygen-containing functional groups .
特性
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O.2C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;2*1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQXWSHYUHHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046604 | |
| Record name | Imidocarb dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55750-06-6 | |
| Record name | Imidocarb dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidocarb dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea) dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDOCARB DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSM1M03SHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



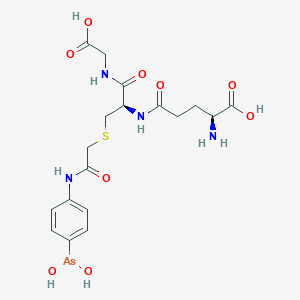
![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)
